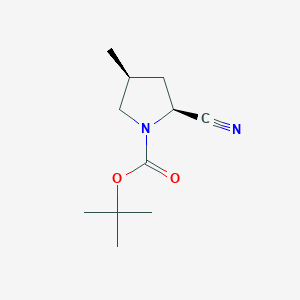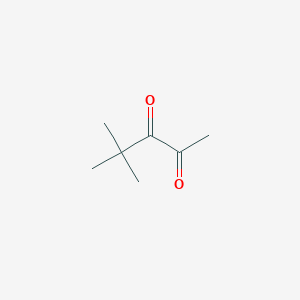
4,4-Dimethylpentane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpentane-2,3-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes two methyl groups attached to the fourth carbon atom, making it a dimethyl derivative of pentane-2,3-dione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4-Dimethylpentane-2,3-dione can be synthesized through various methods. One common method involves the reaction of pentane-2,3-dione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction mixture is usually subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylpentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Dimethylpentane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpentane-2,3-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. Additionally, the diketone structure allows it to participate in various chemical reactions, influencing metabolic pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Another diketone with a similar structure but different positioning of the methyl groups.
Acetylacetone: A simpler diketone with two acetyl groups.
Benzoylacetone: A diketone with a benzoyl group attached to one of the carbon atoms
Uniqueness
4,4-Dimethylpentane-2,3-dione is unique due to the specific positioning of its methyl groups, which influences its reactivity and chemical properties. This structural feature makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
40898-19-9 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4,4-dimethylpentane-2,3-dione |
InChI |
InChI=1S/C7H12O2/c1-5(8)6(9)7(2,3)4/h1-4H3 |
Clé InChI |
NHVIQKCLFILTEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


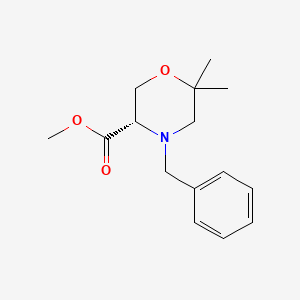
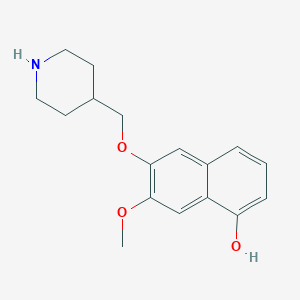

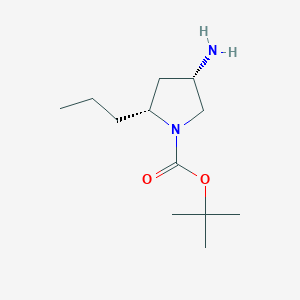
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
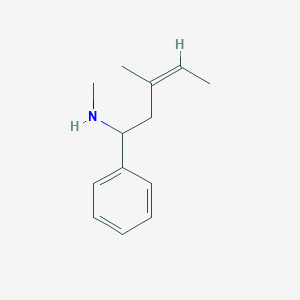
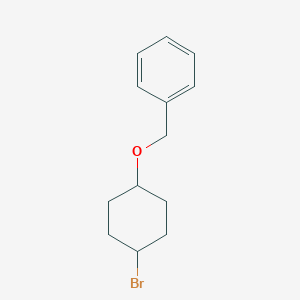


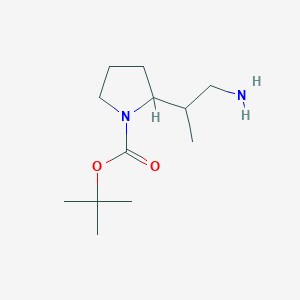
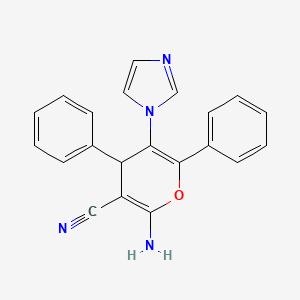
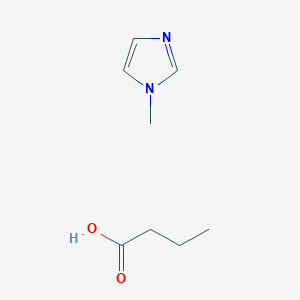
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
